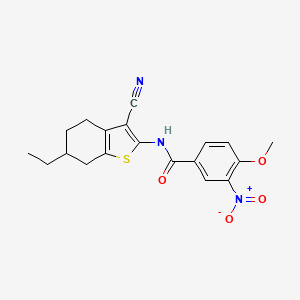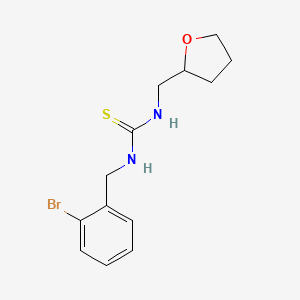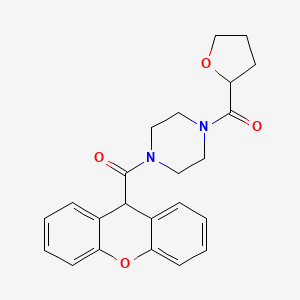
2-(4-bromophenoxy)-N-2-pyrazinylbutanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-2-pyrazinylbutanamide, also known as BPN-15606, is a chemical compound that has been extensively studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-2-pyrazinylbutanamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide has been shown to reduce neuroinflammation and oxidative stress, which are thought to contribute to the development and progression of these disorders.
Mecanismo De Acción
2-(4-bromophenoxy)-N-2-pyrazinylbutanamide is a selective phosphodiesterase 4D (PDE4D) inhibitor. PDE4D is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that is important for neuronal function. By inhibiting PDE4D, 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide increases cAMP levels, which can improve neuronal function and reduce neuroinflammation and oxidative stress.
Biochemical and Physiological Effects:
In addition to its effects on cAMP levels, 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function. BDNF levels are often reduced in neurological disorders such as Alzheimer's disease, and increasing BDNF levels may be a promising therapeutic approach.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide is its high selectivity for PDE4D, which reduces the risk of off-target effects. Additionally, 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide has been shown to have good pharmacokinetic properties, including good blood-brain barrier penetration and a long half-life. However, one limitation of 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide is its relatively low potency compared to other PDE4 inhibitors. This may limit its effectiveness in treating neurological disorders.
Direcciones Futuras
Future research on 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide could focus on improving its potency and selectivity, as well as exploring its potential use in other neurological disorders. Additionally, further studies could investigate the long-term effects of 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide on cognitive function and neuronal survival, as well as its potential for use in combination with other therapies. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-(4-bromophenoxy)-N-2-pyrazinylbutanamide in humans.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-pyrazin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-2-12(20-11-5-3-10(15)4-6-11)14(19)18-13-9-16-7-8-17-13/h3-9,12H,2H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYFKSNDZIYHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CN=C1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4184561.png)

![5-methyl-N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4184570.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B4184577.png)
![4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184590.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184595.png)
![N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4184611.png)


![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide](/img/structure/B4184633.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4184639.png)
